Cerebroside B
Overview
Description
Cerebroside B is a type of glycosphingolipid, which are important components of animal muscle and nerve cell membranes . They consist of a ceramide with a single sugar residue at the 1-hydroxyl moiety . The sugar residue can be either glucose or galactose . Cerebroside B is a sphingolipid compound, which elicits defense responses in rice .
Synthesis Analysis
The biosynthesis of monoglycosylceramides requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .Molecular Structure Analysis
Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The galactose head group is attached to the ceramide through a β-glycosidic linkage .Chemical Reactions Analysis
Cerebrosides, including Cerebroside B, are a class of glycosphingolipids with diverse functions in cellular systems . They play critical roles in maintaining cell structure and signal transduction processes .Physical And Chemical Properties Analysis
Cerebroside molecules are able to form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide . These hydrogen bonds within the cerebrosides result in the molecules having a high transition temperature and compact alignment . The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure .Scientific Research Applications
Neuroprotective Effects in Alzheimer's Disease
Cerebrosides, including Cerebroside B, have been investigated for their neuroprotective effects. A study by Li et al. (2018) found that cerebrosides from sea cucumber could ameliorate cognitive impairment induced by β-amyloid in a rat model of Alzheimer's disease. This suggests potential for Cerebroside B in managing neurodegenerative conditions.
Plant Defense Against Pathogens
Cerebroside B has been observed to activate defense mechanisms in plants against diseases. Umemura et al. (2004) Umemura et al. (2004) demonstrated that cerebroside B can confer resistance to Fusarium wilt disease in various plant species, suggesting its role as a biological control agent in agriculture.
Structural and Biological Role in Membranes
Cerebroside B is a key component in lipid membranes, contributing to their structure and function. González-Ramírez et al. (2017) González-Ramírez et al. (2017) explored the exchange between sphingomyelin and cerebroside in lipid membrane lateral domain segregation, highlighting the importance of cerebrosides in neuronal tissues and skin.
Role in Lipid Binding and Metabolism
Cerebroside B plays a significant role in lipid binding and metabolism. Fluharty et al. (2001) Fluharty et al. (2001) investigated the cerebroside sulfate activator (saposin B) and its ability to bind to different lipids, indicating the importance of cerebrosides in glycosphingolipid metabolism.
Developmental Role in the Brain
Cerebroside B is involved in the development of the brain. Hoshi et al. (1973) Hoshi et al. (1973) characterized cerebrosides in the rat brain during early stages of development, underscoring their significance in brain structure and function.
Antimicrobial and Anti-Inflammatory Properties
Cerebroside B exhibits antimicrobial and anti-inflammatory properties. Chingizova et al. (2021) Chingizova et al. (2021) demonstrated that marine fungal cerebroside Flavuside B protects human keratinocytes against Staphylococcus aureus-induced damage, suggesting a role for cerebroside B in skin health and defense.
Future Directions
Cerebroside B has demonstrated its antimicrobial and anti-inflammatory properties . It has been suggested that the dual action of Cerebroside B may be highly effective in the treatment of bacterial skin lesions and will be studied in the future in in vivo experiments . Furthermore, gaps, challenges, and future directions have been identified and discussed separately to progress different areas of research and to further scientific validation, development, and application of sea cucumbers for human health and nutritional products .
properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104435 | |
Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerebroside B | |
CAS RN |
88642-46-0 | |
Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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